molecular formula C15H24N4 B8138769 Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine

Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine

Cat. No.: B8138769
M. Wt: 260.38 g/mol
InChI Key: ZIEGDECYALJCFM-ILXRZTDVSA-N
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Description

Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine is a complex organic compound that features a unique combination of pyrazole and pyrrolopyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine typically involves multi-step organic reactions. The starting materials often include cyclopropylmethylamine and pyrazole derivatives. Key steps in the synthesis may include:

    Formation of the pyrrolopyridine core: This can be achieved through cyclization reactions involving amines and aldehydes.

    Introduction of the pyrazole moiety: This step may involve nucleophilic substitution reactions where the pyrazole ring is attached to the core structure.

    Final modifications: These may include hydrogenation or other reduction reactions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the saturation of the rings or to reduce any double bonds present.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrazole or pyrrolopyridine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings, which are known for their biological activity.

    Pyrrolopyridine derivatives: Compounds with similar core structures, often used in medicinal chemistry.

Uniqueness

Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S,3aR,7aS)-1-(cyclopropylmethyl)-2-(pyrazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-5-17-18(7-1)11-14-8-13-9-16-6-4-15(13)19(14)10-12-2-3-12/h1,5,7,12-16H,2-4,6,8-11H2/t13-,14+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGDECYALJCFM-ILXRZTDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCNCC3CC2CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1N([C@@H](C2)CN3C=CC=N3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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